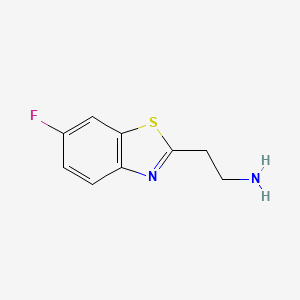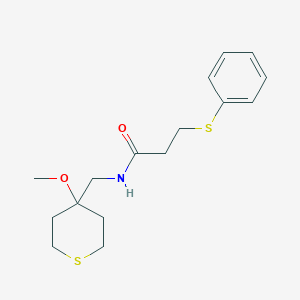
9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” is a complex organic compound that belongs to the class of fluorene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a fluorene core with multiple functional groups, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the fluorene core: This can be achieved through cyclization reactions involving aromatic compounds.
Introduction of the sulfonamide groups: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the hydrazinylidene group: This can be done through hydrazone formation reactions, where hydrazine derivatives react with carbonyl compounds.
Addition of the methoxyethyl groups: This step may involve alkylation reactions using methoxyethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Control of temperature and pressure: Precise control of these parameters can improve reaction efficiency.
Purification techniques: Methods like crystallization, distillation, and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, fluorene derivatives are often studied for their potential as fluorescent probes and imaging agents. The presence of sulfonamide groups can enhance the compound’s solubility and bioavailability.
Medicine
In medicine, compounds with sulfonamide groups are known for their antimicrobial properties. This compound may be investigated for its potential as a drug candidate.
Industry
In the industrial sector, fluorene derivatives are used in the production of polymers, dyes, and electronic materials. The unique properties of this compound make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with enzyme function. The molecular targets and pathways involved would vary based on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
9H-fluorene-2,7-disulfonamide: A simpler derivative without the hydrazinylidene and methoxyethyl groups.
N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide: Lacks the hydrazinylidene group.
9-(2,2-dimethylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide: Lacks the methoxyethyl groups.
Uniqueness
The uniqueness of “9-(2,2-dimethylhydrazin-1-ylidene)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide” lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
9-(dimethylhydrazinylidene)-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O6S2/c1-25(2)24-21-19-13-15(32(26,27)22-9-11-30-3)5-7-17(19)18-8-6-16(14-20(18)21)33(28,29)23-10-12-31-4/h5-8,13-14,22-23H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZPLKMEWJQJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C1C2=C(C=CC(=C2)S(=O)(=O)NCCOC)C3=C1C=C(C=C3)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B3014590.png)

![6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide](/img/new.no-structure.jpg)
![(E)-2-amino-N-butyl-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3014595.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3014599.png)


![2-Cyclopropyl-5-[[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3014605.png)


![2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B3014609.png)
![3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B3014610.png)


